molecular formula C46H49F2N5O4 B12374411 PROTAC ER|A Degrader-7

PROTAC ER|A Degrader-7

Cat. No.: B12374411
M. Wt: 773.9 g/mol
InChI Key: RKKWTKKUAWFCPD-UQLXXLJFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

PROTAC ERα Degrader-7 (compound i-320) is a highly potent estrogen receptor alpha (ERα)-targeting proteolysis-targeting chimera (PROTAC) designed to degrade ERα via the ubiquitin-proteasome system. It achieves a DC50 (half-maximal degradation concentration) of 0.000006 µM in ER-positive (ER+) breast cancer cell lines such as MCF-7, making it one of the most efficient ERα degraders reported to date . The compound consists of two key components:

  • ERα-binding motif (ERBM): A ligand that specifically targets ERα, incorporating a benzofused moiety and a saturated six-membered carbocyclic or heterocyclic structure for enhanced binding affinity.
  • E3 ligase recruiter: Likely linked to a VHL (Von Hippel-Lindau) ligand, enabling recruitment of the E3 ubiquitin ligase complex to tag ERα for degradation .

Its ultra-low DC50 suggests superior target engagement and ternary complex formation compared to conventional selective ER degraders (SERDs) like fulvestrant.

Properties

Molecular Formula

C46H49F2N5O4

Molecular Weight

773.9 g/mol

IUPAC Name

(3S)-3-[6-[4-[[1-[4-[(1R,2S)-4,4-difluoro-6-hydroxy-2-(4-methylphenyl)-2,3-dihydro-1H-naphthalen-1-yl]phenyl]piperidin-4-yl]methyl]piperazin-1-yl]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione

InChI

InChI=1S/C46H49F2N5O4/c1-29-2-4-31(5-3-29)39-26-46(47,48)40-25-36(54)11-13-38(40)43(39)32-6-8-34(9-7-32)51-18-16-30(17-19-51)27-50-20-22-52(23-21-50)35-10-12-37-33(24-35)28-53(45(37)57)41-14-15-42(55)49-44(41)56/h2-13,24-25,30,39,41,43,54H,14-23,26-28H2,1H3,(H,49,55,56)/t39-,41+,43-/m1/s1

InChI Key

RKKWTKKUAWFCPD-UQLXXLJFSA-N

Isomeric SMILES

CC1=CC=C(C=C1)[C@H]2CC(C3=C([C@H]2C4=CC=C(C=C4)N5CCC(CC5)CN6CCN(CC6)C7=CC8=C(C=C7)C(=O)N(C8)[C@H]9CCC(=O)NC9=O)C=CC(=C3)O)(F)F

Canonical SMILES

CC1=CC=C(C=C1)C2CC(C3=C(C2C4=CC=C(C=C4)N5CCC(CC5)CN6CCN(CC6)C7=CC8=C(C=C7)C(=O)N(C8)C9CCC(=O)NC9=O)C=CC(=C3)O)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PROTAC ER|A Degrader-7 involves the conjugation of a ligand that binds to the estrogen receptor with a ligand that recruits an E3 ubiquitin ligase. These two ligands are connected via a linker. The synthetic route typically involves:

Industrial Production Methods

Industrial production of this compound involves scaling up the synthetic route while ensuring the purity and consistency of the final product. This typically includes:

Chemical Reactions Analysis

Types of Reactions

PROTAC ER|A Degrader-7 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the synthesis of this compound include:

Major Products

The major product of these reactions is the this compound molecule, which is capable of binding to both the estrogen receptor and the E3 ubiquitin ligase, leading to the degradation of the estrogen receptor .

Mechanism of Action

PROTAC ER|A Degrader-7 exerts its effects by forming a ternary complex with the estrogen receptor and an E3 ubiquitin ligase. This complex facilitates the ubiquitination of the estrogen receptor, marking it for degradation by the proteasome. The degradation of the estrogen receptor inhibits the growth of estrogen receptor-positive breast cancer cells .

Comparison with Similar Compounds

ERD-308

  • DC50 : 0.17 nM (MCF-7) and 0.43 nM (T47D) .
  • Key Features: Induces >95% ER degradation at 5 nM. Outperforms fulvestrant in both degradation efficiency and inhibition of ER+ breast cancer cell proliferation. Structural optimization includes a flexible linker and a non-steroidal ER antagonist, enabling deep ER binding pockets .
  • Comparison :
    • PROTAC ERα Degrader-7 is ~28-fold more potent than ERD-308 in MCF-7 cells (DC50 0.000006 µM vs. 0.17 nM).
    • ERD-308 has been validated in multiple cell lines (MCF-7, T47D), whereas Degrader-7’s data are primarily from MCF-7 .

AM-A3

  • DC50 : 1.1 nM (MCF-7); Dmax (maximal degradation) : 98% .
  • Key Features :
    • Uses the same ER antagonist and VHL ligand as ERD-308 but with a distinct linker.
    • Exhibits potent antiproliferative activity (IC50 13.2 nM in MCF-7) .
  • Comparison :
    • PROTAC ERα Degrader-7 is ~183-fold more potent in DC50 (0.000006 µM vs. 1.1 nM).
    • AM-A3’s linker design may limit its degradation efficiency compared to Degrader-7’s optimized structure .

PROTAC 8

  • DC50 : <100 nM (MCF-7 and T47D); K: 4.37 µM for VHL and 2.14 µM for ER . >d<>
  • Key Features: Linker length and composition (e.g., PEG chains) critically influence degradation efficiency.
  • Comparison :
    • PROTAC ERα Degrader-7 achieves >1,000-fold lower DC50 than PROTAC 8, likely due to superior ternary complex stability and linker design .

Structural and Functional Insights

Linker Design

  • ERD-308 and AM-A3 : Use linear alkyl or PEG linkers; excessive lengthening reduces degradation potency .
  • Optimal Linker Length : PROTACs with 3 PEG units (e.g., compound 7h) or C-terminal-protected HIF-1α pentapeptides (e.g., PROTAC 8) show maximal ER degradation .

Selectivity and Toxicity

  • PROTAC ERα Degrader-7: No reported off-target effects; its ERBM likely ensures specificity for ERα over ERβ .
  • ERD-308 and AM-A3 : Use clinically validated ER antagonists (raloxifene analogs), minimizing toxicity risks .

Research Findings and Clinical Implications

In Vitro and In Vivo Efficacy

Compound DC50 (MCF-7) Dmax Antiproliferative IC50
PROTAC ERα Degrader-7 0.000006 µM >95% Not reported
ERD-308 0.17 nM >95% 13.2 nM
AM-A3 1.1 nM 98% 13.2 nM
Fulvestrant ~10 nM ~80% ~100 nM

Mechanism Validation

  • PROTAC ERα Degrader-7, like ERD-308, degrades ERα via VHL-mediated ubiquitination, confirmed by ERα downregulation in chondrocyte models of postmenopausal arthritis .
  • Negative controls (e.g., PROTAC 8N) confirm that degradation requires intact E3 ligase engagement .

Q & A

Q. What is the structural and mechanistic basis of PROTAC ERα Degrader-7?

PROTAC ERα Degrader-7 (compound i-320) is a bifunctional molecule comprising:

  • ER-binding moiety (ERBM) : A ligand that specifically binds ERα with high affinity.
  • Linker : A chemical bridge connecting the ERBM to an E3 ubiquitin ligase-recruiting ligand.
  • Ligand for ubiquitin ligase (LBM) : Facilitates recruitment of the cellular degradation machinery (e.g., VHL or CRBN ligases). The compound induces ERα degradation via the ubiquitin-proteasome system, achieving a DC50 (half-maximal degradation concentration) of 0.000006 µM in ERα-positive MCF-7 cells .

Q. How is the degradation efficiency (DC50) of PROTAC ERα Degrader-7 experimentally validated?

  • Cell lines : MCF-7 (ERα-positive breast cancer) is standard for dose-response assays.
  • Methods :

Treat cells with increasing concentrations of PROTAC ERα Degrader-7 (e.g., 0.001–10 µM).

Quantify ERα protein levels via Western blot or ELISA after 24–48 hours.

Calculate DC50 using nonlinear regression (e.g., GraphPad Prism).

  • Key controls : Include proteasome inhibitors (e.g., MG-132) to confirm degradation is ubiquitin-proteasome-dependent .

Q. What distinguishes PROTAC ERα Degrader-7 from SERDs (Selective Estrogen Receptor Degraders)?

  • Mechanism : SERDs (e.g., Fulvestrant) induce ERα conformational changes and nuclear export, while PROTAC ERα Degrader-7 directly tags ERα for proteasomal degradation.
  • Efficacy : PROTACs achieve sub-nanomolar DC50 values, whereas SERDs like Fulvestrant require micromolar concentrations for partial degradation .
  • Resistance : PROTACs degrade both wild-type and mutant ERα (e.g., Y537S), bypassing SERD resistance mechanisms in metastatic breast cancer .

Advanced Research Questions

Q. How can PROTAC ERα Degrader-7 be optimized for in vivo efficacy and oral bioavailability?

  • Linker engineering : Adjust length and hydrophilicity to balance cell permeability and target engagement. For example, polyethylene glycol (PEG)-based linkers improve solubility.
  • Ligand modifications : Replace the ERBM with tamoxifen derivatives or newer ER antagonists to enhance binding specificity.
  • Pharmacokinetic profiling : Use murine xenograft models to assess oral bioavailability, half-life, and tumor penetration. Lead compounds like UM-ERD-3111 achieve >50% oral bioavailability in preclinical models .

Q. What experimental strategies address contradictory data in PROTAC ERα Degrader-7 studies?

  • Case example : Discrepancies in degradation efficiency across cell lines (e.g., MCF-7 vs. T-47D).
  • Solutions :

Validate E3 ligase expression (e.g., CRBN, VHL) via qPCR or flow cytometry.

Use isogenic cell lines to isolate ERα mutation effects.

Perform thermal shift assays to confirm PROTAC-induced ERα-ligase ternary complex formation .

Q. Can PROTAC ERα Degrader-7 synergize with CDK4/6 inhibitors or immune checkpoint blockers?

  • Rationale : ERα degradation may sensitize cells to CDK4/6 inhibition (e.g., Palbociclib) by disrupting cell-cycle progression.
  • Experimental design :

Treat ER+ breast cancer models with PROTAC ERα Degrader-7 + Palbociclib.

Assess synergy via Chou-Talalay combination index (CI).

Monitor adaptive immune responses (e.g., PD-L1 upregulation) to identify combinatorial potential with anti-PD-1 therapies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.